2-CHLORO-3-(3,3-DIMETHYL-2-OXOBUTOXY)-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE
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Overview
Description
2-Chloro-3-(3,3-dimethyl-2-oxobutoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a complex organic compound belonging to the class of coumarins Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the coumarin core, which can be derived from salicylaldehyde and ethyl acetoacetate through a Pechmann condensation reaction.
Chlorination: The coumarin core is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position.
Substitution: The 3,3-dimethyl-2-oxobutoxy group is introduced through an alkylation reaction using 3,3-dimethyl-2-oxobutyric acid and a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3,3-dimethyl-2-oxobutoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can modify the ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Introduction of hydroxyl or carboxyl groups.
Reduction: Conversion of the ketone to an alcohol.
Substitution: Formation of various substituted coumarins.
Scientific Research Applications
2-Chloro-3-(3,3-dimethyl-2-oxobutoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for dyes and fragrances.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated coumarin core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The 3,3-dimethyl-2-oxobutoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound with a simpler structure.
Warfarin: A well-known anticoagulant with a similar coumarin core.
Dicoumarol: Another anticoagulant with a dimeric coumarin structure.
Uniqueness
2-Chloro-3-(3,3-dimethyl-2-oxobutoxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the 3,3-dimethyl-2-oxobutoxy group differentiates it from other coumarin derivatives, potentially offering enhanced activity and selectivity in various applications.
Properties
IUPAC Name |
2-chloro-3-(3,3-dimethyl-2-oxobutoxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClO4/c1-19(2,3)17(21)10-23-16-9-15-13(8-14(16)20)11-6-4-5-7-12(11)18(22)24-15/h8-9H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPVPZRYNGWDIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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